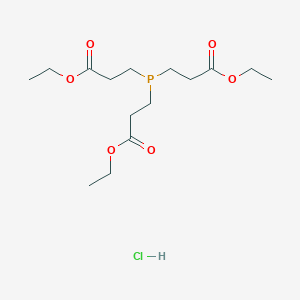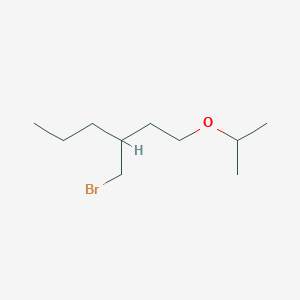![molecular formula C22H16Cl2I2N2 B13654150 1,1'-Bis(4-iodophenyl)-[4,4'-bipyridine]-1,1'-diiumchloride](/img/structure/B13654150.png)
1,1'-Bis(4-iodophenyl)-[4,4'-bipyridine]-1,1'-diiumchloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Bis(4-iodophenyl)-[4,4’-bipyridine]-1,1’-diiumchloride is a chemical compound with the molecular formula C22H16ClI2N2+. It is a white to pale yellow solid that is soluble in organic solvents but has low solubility in water . This compound belongs to the class of quaternary ammonium salts and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
1,1’-Bis(4-iodophenyl)-[4,4’-bipyridine]-1,1’-diiumchloride can be synthesized using the Sonogashira–Hagihara coupling reaction. This involves the reaction of 1,1’-bis(4-iodophenyl)-[4,4’-bipyridine]-1,1’-diium salts with tetrakis(4-ethynylphenyl)methane . The reaction is typically carried out in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Sonogashira–Hagihara coupling reaction is a common method used in laboratory settings and could potentially be scaled up for industrial production.
化学反応の分析
Types of Reactions
1,1’-Bis(4-iodophenyl)-[4,4’-bipyridine]-1,1’-diiumchloride undergoes various types of chemical reactions, including:
Substitution Reactions: The iodophenyl groups can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The bipyridine moiety can participate in redox reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Redox Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a corresponding amine derivative.
科学的研究の応用
1,1’-Bis(4-iodophenyl)-[4,4’-bipyridine]-1,1’-diiumchloride has several applications in scientific research:
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 1,1’-Bis(4-iodophenyl)-[4,4’-bipyridine]-1,1’-diiumchloride involves its interaction with molecular targets through its bipyridine and iodophenyl groups. The bipyridine moiety can participate in redox reactions, while the iodophenyl groups can undergo substitution reactions. These interactions can modulate various biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
4,4’-Bipyridinium, 1,1’-bis(4-iodophenyl)-, chloride: Similar in structure and properties.
1,1’-Bis(4-bromophenyl)-[4,4’-bipyridine]-1,1’-diiumchloride: Similar compound with bromine instead of iodine.
1,1’-Bis(4-chlorophenyl)-[4,4’-bipyridine]-1,1’-diiumchloride: Similar compound with chlorine instead of iodine.
Uniqueness
The iodine atoms also contribute to its distinct electronic and optical properties, making it valuable for specific industrial and research applications .
特性
分子式 |
C22H16Cl2I2N2 |
|---|---|
分子量 |
633.1 g/mol |
IUPAC名 |
1-(4-iodophenyl)-4-[1-(4-iodophenyl)pyridin-1-ium-4-yl]pyridin-1-ium;dichloride |
InChI |
InChI=1S/C22H16I2N2.2ClH/c23-19-1-5-21(6-2-19)25-13-9-17(10-14-25)18-11-15-26(16-12-18)22-7-3-20(24)4-8-22;;/h1-16H;2*1H/q+2;;/p-2 |
InChIキー |
GZEAWHWUXUTDHW-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=CC=C1[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)I)I.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide](/img/structure/B13654071.png)
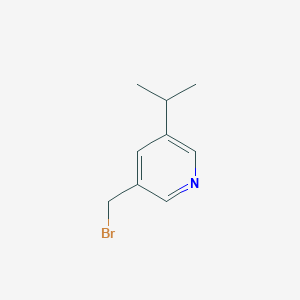
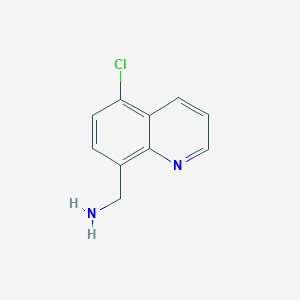
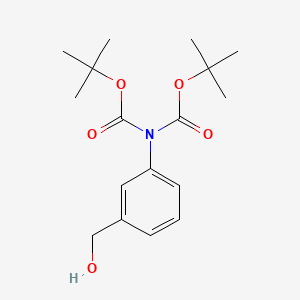
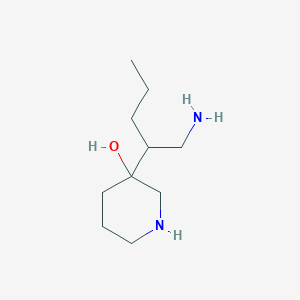
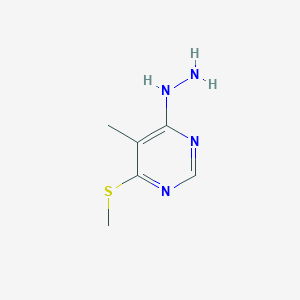
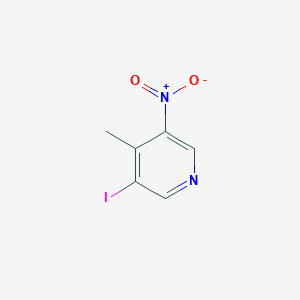
![1-(4-Bromophenyl)-2-[(2-hydroxyethyl)sulfanyl]ethanone](/img/structure/B13654119.png)
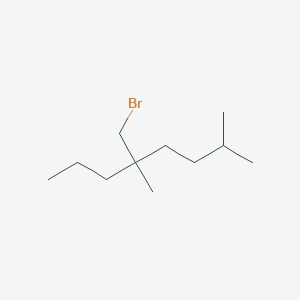
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(2-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13654128.png)
![2-amino-5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-6-one](/img/structure/B13654131.png)
